molecular formula C18H15ClN4O B3995758 7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B3995758
M. Wt: 338.8 g/mol
InChI Key: QCVRIUZJWDGUQR-UHFFFAOYSA-N
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Description

7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a triazolopyrimidine derivative characterized by a 2-chlorophenyl group at position 7 and a 4-methoxyphenyl group at position 5. Triazolopyrimidines are heterocyclic compounds with a fused triazole-pyrimidine core, known for diverse pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory effects .

Properties

IUPAC Name

7-(2-chlorophenyl)-5-(4-methoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O/c1-24-13-8-6-12(7-9-13)16-10-17(14-4-2-3-5-15(14)19)23-18(22-16)20-11-21-23/h2-11,17H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVRIUZJWDGUQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and underlying mechanisms.

Chemical Structure and Properties

This compound features a triazole and pyrimidine core structure with distinct substituents that may enhance its biological activity. The presence of a chlorophenyl group and a methoxyphenyl group is significant for its pharmacological properties.

Structural Feature Description
Triazole Ring Provides potential for interaction with biological targets.
Pyrimidine Core Known for various biological activities including anticancer effects.
Chlorophenyl Group May enhance lipophilicity and facilitate cellular uptake.
Methoxyphenyl Group Potentially increases selectivity towards specific targets.

Anticancer Activity

Compounds containing triazole and pyrimidine moieties have been reported to exhibit significant anticancer properties. For instance, studies indicate that derivatives of triazoles can inhibit key enzymes involved in cancer cell proliferation and survival. The specific compound under discussion has shown promise in inhibiting cancer cell lines such as MGC-803, HCT-116, and MCF-7.

  • Mechanism of Action :
    • Inhibition of the ERK signaling pathway has been noted, leading to reduced phosphorylation levels of critical proteins like ERK1/2 and AKT.
    • Induction of apoptosis in cancer cells and G2/M phase arrest have been observed in experimental settings .

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial properties. Triazole derivatives are known for their efficacy against various bacterial and fungal strains.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of similar triazolo-pyrimidine derivatives against human cancer cell lines. The most active compound demonstrated IC50 values significantly lower than standard chemotherapeutic agents:

  • MGC-803 : IC50 = 9.47 μM
  • HCT-116 : IC50 = 9.58 μM
  • MCF-7 : IC50 = 13.1 μM .

Study 2: Mechanistic Insights

Research indicated that triazolo-pyrimidine derivatives can act as tubulin polymerization inhibitors, disrupting microtubule dynamics critical for cell division. This mechanism contributes to their cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies .

Comparison with Similar Compounds

Key Observations :

  • Chloro vs. Alkoxy/Phenoxy Groups: Chloro substituents (e.g., compound 4) enhance electrophilicity and reactivity, while alkoxy/phenoxy groups (e.g., 3f, 5c) improve solubility and bioavailability .
  • 4-Methoxyphenyl at Position 5 : Present in both the target compound and 6bb, this group is associated with anti-inflammatory activity (e.g., compound 1k in showed 70.71% ear swelling inhibition) .

Key Observations :

  • Anticonvulsant Activity : Alkyl chains (e.g., heptyloxy in 3f) enhance lipophilicity, improving blood-brain barrier penetration .
  • Anticancer Activity : Fluorinated phenyl groups (e.g., in ) enhance tubulin binding, whereas the target compound’s 2-chlorophenyl may confer steric hindrance .
  • Anti-inflammatory Effects : The 4-methoxyphenyl group (shared with compound 1k) correlates with reduced inflammation, likely due to electron-donating effects stabilizing radical intermediates .
Electrochemical and Physical Properties
  • Electrochemical Behavior: Triazolopyrimidinones with 4-methoxyphenyl groups (e.g., S1-TP) exhibit distinct redox peaks at −0.8 V to −1.2 V (vs.
  • Melting Points: Compounds with bulky substituents (e.g., 7-(3-chlorophenoxy)-5-phenyl) show higher melting points (144–147°C) due to increased crystallinity .

Q & A

Q. Table 1: Representative Reaction Conditions

Starting MaterialsCatalyst/SolventTemperature/TimeYield (%)Reference
2-Chlorobenzaldehyde, β-keto esterHCl in ethanolReflux, 12 h78
4-Methoxyphenyl chalconep-TsOH in benzene80°C, 8 h85

Advanced: How can reaction yields be optimized for triazolo[1,5-a]pyrimidine derivatives with bulky substituents?

Q. Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic aldehydes, improving cyclization efficiency .
  • Catalyst Screening : Brønsted acids (e.g., p-TsOH) outperform Lewis acids in sterically hindered systems by reducing side reactions .
  • Microwave-Assisted Synthesis : Reduces reaction time (20–30 min vs. 12 h) and increases yields by 10–15% for electron-deficient aryl groups .

Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?

Q. Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substituent positions. For example, the methoxy group at C5 shows a singlet at δ 3.8–4.0 ppm .
  • X-Ray Crystallography : Resolves dihedral angles between aryl rings and the triazolo-pyrimidine core. Example: The 2-chlorophenyl group forms an 83.9° angle with the pyrimidine plane .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 393.8 for the parent ion) and fragmentation patterns .

Q. Table 2: Key Crystallographic Data

ParameterValue (Å/°)Reference
C–Cl bond length1.74
Dihedral angle (aryl-pyrimidine)83.94
Hydrogen bonding (N–H⋯N)2.89 Å

Advanced: How does substituent orientation affect the compound’s conformational stability?

Q. Methodological Answer :

  • Crystal Packing Analysis : Bulky groups (e.g., 2-chlorophenyl) induce non-planar conformations, reducing π-π stacking but enhancing hydrophobic interactions .
  • DFT Calculations : Predict energy barriers for ring puckering. For example, the dihydropyrimidine ring adopts an envelope conformation (Q = 0.099 Å) due to steric strain from the trifluoromethyl group .

Basic: What in vitro assays are used to evaluate pharmacological activity?

Q. Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., KDR) or dehydrogenases using fluorescence-based assays .
  • Antimicrobial Testing : Use microbroth dilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} values typically <10 µM .

Advanced: How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

Q. Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3_3) at C7 improve kinase inhibition by 2–3 fold compared to methoxy groups .
  • Ring Modifications : Replacing the triazole with pyrazole (e.g., pyrazolo[1,5-a]pyrimidine) alters selectivity toward benzodiazepine receptors .

Q. Table 3: SAR Trends in Anticancer Activity

Substituent (Position)Biological Activity (IC50_{50}, µM)Reference
2-Cl (C7)8.2 (HeLa)
4-OCH3_3 (C5)12.5 (MCF-7)

Basic: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Replication Studies : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .
  • Meta-Analysis : Compare data across >3 independent studies to identify consensus trends (e.g., CF3_3 groups universally enhance potency) .

Advanced: What computational tools are used to predict binding modes with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with MDM2-p53 (e.g., hydrogen bonds with His96 and π-stacking with Phe55) .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(2-Chlorophenyl)-5-(4-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine

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